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Compound of Interest

1-(3-Methoxy-4-
Compound Name:
nitrophenyl)piperidin-4-one

cat. No.: B1593172

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxy-4-
nitrophenyl)piperidin-4-one

Abstract

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a heterocyclic compound featuring the N-aryl
piperidone scaffold, a structure of significant interest in medicinal chemistry. This guide
provides a comprehensive technical overview of its chemical properties, synthesis, reactivity,
and spectroscopic characterization. The presence of a methoxy and a strong electron-
withdrawing nitro group on the phenyl ring, combined with the reactive ketone on the piperidine
moiety, makes this molecule a versatile intermediate for the synthesis of complex chemical
entities.[1] We will explore the causality behind synthetic strategies, detail self-validating
analytical protocols, and map the molecule's potential for derivatization, providing a
foundational resource for its application in research and drug discovery.

Compound Identification and Physicochemical
Profile

The N-aryl-substituted 4-piperidone framework is a predominant pharmacophore in many
Central Nervous System (CNS) agents, including antidepressants and antipsychotics.[2] The
titte compound, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, is a member of this class,
distinguished by its specific substitution pattern which significantly influences its electronic
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properties and reactivity. The nitro group at the para-position deactivates the aromatic ring

towards electrophilic substitution while making it susceptible to nucleophilic aromatic

substitution.[1]

Property Value Source
1-(3-methoxy-4-

IUPAC Name ] o [3]
nitrophenyl)piperidin-4-one

CAS Number 761440-64-6 [3]

Molecular Formula C12H14N204 N/A

Molecular Weight 250.25 g/mol N/A

PubChem CID 25918857 [3]
COC1=C(C=CC(=C1)N2CccCC(

SMILES [3]
=0)CC2)--INVALID-LINK--[O-]
VWVGKNTWOBCSTI-

InChl Key [3]
UHFFFAOYSA-N

Form Solid (predicted) [4]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl piperidones can be approached through several routes. A common,

though sometimes tedious, method involves the direct reaction of anilines with 1,5-dichloro-3-

pentanone.[2][5] A more efficient and versatile approach utilizes an exchange reaction with a

pre-formed piperidinium salt, which avoids the difficult preparation of the dichloro-pentanone

starting material.[2]

Proposed Synthetic Workflow

The following workflow is a robust and efficient method for preparing N-aryl piperidones,

adapted from established literature procedures.[2] The key step is the nucleophilic addition-

elimination reaction between the aniline and an activated piperidone precursor.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/zh/product/b1593172
https://www.jk-sci.com/products/ts246cs-0005887
https://www.jk-sci.com/products/ts246cs-0005887
https://www.jk-sci.com/products/ts246cs-0005887
https://www.jk-sci.com/products/ts246cs-0005887
https://www.jk-sci.com/products/ts246cs-0005887
https://www.sigmaaldrich.com/JP/ja/product/aldrich/kob0144
https://pubs.acs.org/doi/10.1021/ol990930r
https://patents.google.com/patent/CN102731369A/en
https://pubs.acs.org/doi/10.1021/ol990930r
https://pubs.acs.org/doi/10.1021/ol990930r
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Quaternization Step 2: Arylamine Exchange

N-Benzyl-4-piperidone 3-Methoxy-4-nitroaniline N-Methyl-N-benzyl-4-oxopiperidinium iodide

Base (e.g., K2CO3)
olvent (e.g., Acetonitrile)
Heat

Methyl lodide (CH3I)
Acetone

\ 4

N-Methyl-N-benzyl-4-oxopiperidinium iodide LA Sl Al

(Target Compound)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale

The core of this synthesis lies in the base-catalyzed Hofmann elimination of the N-methyl-N-
benzyl-4-oxopiperidinium salt. This in-situ generates a transient Michael acceptor. The
substituted aniline, 3-methoxy-4-nitroaniline, then acts as a nucleophile, adding in a Michael-
type fashion. Subsequent intramolecular cyclization displaces benzylmethylamine to yield the
final N-aryl piperidone product.[2] This method is advantageous as it accommodates a wide
variety of anilines, including those with electron-withdrawing groups like the nitro group present

in our target precursor.[2]

Spectroscopic and Analytical Profile

While specific, published experimental spectra for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-
one are not readily available, a detailed expected profile can be constructed based on its
functional groups and data from analogous structures.
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Analysis Type Expected Observations

Aromatic Protons: Signals in the  7.0-8.0 ppm
range, exhibiting splitting patterns consistent
with a 1,2,4-trisubstituted benzene ring.
Methoxy Protons: A sharp singlet around & 3.9
*H NMR o : .
ppm. Piperidine Protons: Two sets of triplets in
the & 2.5-3.8 ppm range, corresponding to the
protons alpha to the nitrogen and alpha to the

carbonyl, respectively.

Carbonyl Carbon: A signal in the 6 205-210 ppm
region. Aromatic Carbons: Multiple signals

13C NMR between & 110-155 ppm. Methoxy Carbon: A
signal around & 56 ppm. Piperidine Carbons:

Aliphatic signals in the & 40-55 ppm range.

C=0 Stretch (Ketone): Strong absorbance
around 1715-1725 cm~1. N-O Stretch (Nitro):
Two strong bands around 1520 cm™1

IR (Infrared) (asymmetric) and 1345 cm~1 (symmetric). C-N
Stretch (Aryl Amine): Absorbance around 1335-
1250 cm~1. C-O Stretch (Aryl Ether):
Absorbance around 1275-1200 cm™1.

Molecular lon (M*): Expected at m/z = 250.10.
MS (Mass Spec) Key Fragments: Loss of NOz (m/z = 204),
cleavage of the piperidone ring.

Chemical Reactivity and Derivatization Potential

The structure of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one offers several reactive sites,
making it a valuable intermediate for building more complex molecules.[1]

e The Ketone Group: The carbonyl at the C4 position is a primary site for transformation. It can
undergo nucleophilic addition, reduction to the corresponding alcohol (1-(3-Methoxy-4-
nitrophenyl)piperidin-4-ol), or reductive amination to install a variety of substituents.[1][6]
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e The Nitro Group: The nitro group is readily reduced to an aniline derivative. This
transformation is critical as it unmasks a nucleophilic amino group, which can then be used
for amide bond formation, sulfonylation, or other coupling reactions.

e The Aromatic Ring: The strong electron-withdrawing effect of the nitro group makes the
aromatic ring electron-deficient, opening the possibility for nucleophilic aromatic substitution
(SnAr) reactions, although this is less common than reactions at the other sites.[1]

Ketone Reactions

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

l Nitro Group Reactions
Reduction Reductive Amination Reduction
(e.g., NaBH4) (e.g., R-NH2, NaBH(OACc)3) (e.g., H2/Pd-C, SnCI2)
Y \ 4 \ 4
Corresponding Alcohol 4-Amino-piperidine Derivative Corresponding Aniline

Click to download full resolution via product page

Caption: Key reactivity and derivatization pathways.

Potential Applications in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore with diverse biological
activities, including anticancer, antimicrobial, and anti-HIV properties.[7][8][9] The incorporation
of the N-aryl moiety, specifically the nitrophenyl group, can further modulate a compound's
biological profile. Nitroaromatic compounds are known to act as bioreductive prodrugs, where
the in-vivo reduction of the nitro group can lead to cytotoxic intermediates active against cancer
cells or microbial pathogens.[1] Therefore, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
serves as a valuable starting point for the synthesis of novel therapeutic agents targeting a
range of diseases.
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Experimental Protocols

The following protocols are representative methodologies for the synthesis and

characterization of the title compound, designed to be self-validating through integrated

purification and analysis steps.

Synthesis Protocol: Arylamine Exchange Reaction

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, combine N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq), 3-
methoxy-4-nitroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

Reaction Setup: Add anhydrous acetonitrile to the flask to create a 0.2 M solution with
respect to the piperidinium salt.

Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl
acetate/hexane mobile phase. The reaction is typically complete within 12-24 hours.

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture
to remove inorganic salts and concentrate the filtrate under reduced pressure.

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify
by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in
hexanes (e.g., 10% to 50%).

Isolation: Combine the fractions containing the pure product (visualized by TLC) and
evaporate the solvent to yield 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one as a solid.

Characterization Protocol

Nuclear Magnetic Resonance (NMR):

o Prepare a ~10 mg/mL sample in deuterated chloroform (CDCIs).

o Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Confirm the presence of all expected proton and carbon signals as outlined in Section 3.0.
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« Infrared Spectroscopy (IR):

o Obtain an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance)
accessory.

o Verify the presence of characteristic absorbance bands for the ketone, nitro, and ether
functional groups.

e Mass Spectrometry (MS):
o Prepare a dilute solution of the compound in methanol or acetonitrile.

o Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray
ionization (ESI) source to confirm the exact mass of the molecular ion ([M+H]*).

Conclusion

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a strategically important chemical
intermediate. Its synthesis is achievable through efficient, modern organic chemistry methods.
The compound's distinct functional groups—a reactive ketone, a reducible nitro group, and an
electron-rich methoxy substituent on an otherwise electron-poor aromatic ring—provide a rich
platform for chemical modification. This versatility, coupled with the established
pharmacological relevance of the N-aryl piperidone scaffold, positions the molecule as a
valuable building block for the development of novel CNS agents, anticancer therapeutics, and
antimicrobial compounds. The technical data and protocols outlined in this guide provide a solid
foundation for researchers to confidently utilize this compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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